N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-{[2-({[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)ETHYL]SULFANYL}ACETAMIDE
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Overview
Description
N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-{[2-({[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)ETHYL]SULFANYL}ACETAMIDE is a complex organic compound characterized by the presence of multiple thiadiazole rings and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-{[2-({[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)ETHYL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the 5-methyl-1,3,4-thiadiazole core, followed by the introduction of sulfanyl and carbamoyl groups through nucleophilic substitution reactions. The final step involves the coupling of these intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-{[2-({[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)ETHYL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiadiazole rings to their corresponding dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the thiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives, which can be further utilized in different applications.
Scientific Research Applications
N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-{[2-({[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)ETHYL]SULFANYL}ACETAMIDE has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has potential as a biochemical probe for studying enzyme activities and protein interactions.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-{[2-({[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)ETHYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The thiadiazole rings can interact with enzymes and proteins, modulating their activities. The sulfanyl groups may also play a role in redox reactions, influencing cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound, commonly abbreviated as DEHT, is used as a plasticizer and has similar structural features.
Triple bond compounds: Compounds with triple bonds, such as nitrogen molecules, share some chemical properties with thiadiazole derivatives.
Uniqueness
N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-{[2-({[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)ETHYL]SULFANYL}ACETAMIDE is unique due to its multiple thiadiazole rings and sulfanyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[2-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylethylsulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O2S4/c1-7-15-17-11(23-7)13-9(19)5-21-3-4-22-6-10(20)14-12-18-16-8(2)24-12/h3-6H2,1-2H3,(H,13,17,19)(H,14,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCRJEASUVZVBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSCCSCC(=O)NC2=NN=C(S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O2S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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